molecular formula C20H25NO2S B4063022 1-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}piperidine

1-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}piperidine

Cat. No.: B4063022
M. Wt: 343.5 g/mol
InChI Key: KRUSBQSUJNVPSL-UHFFFAOYSA-N
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Description

1-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}piperidine, also known as SUCNR1 antagonist, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Sulfonamide Inhibitors

Sulfonamide compounds, including those with structures similar to "1-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}piperidine," are significant for their antibacterial properties and their use in treating infections caused by various microorganisms. Their applications extend beyond antibacterial uses to include roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, antivirals, anticancer agents, and Alzheimer’s disease drugs. The diversity of sulfonamides' applications highlights their importance in developing valuable drugs for various conditions, including cancer, glaucoma, and inflammation (Gulcin & Taslimi, 2018).

Piperazine and Piperidine Derivatives

Compounds featuring the piperidine ring, like "this compound," have shown significant pharmacological interest. Piperazine, a structurally related compound, is found in numerous drugs with therapeutic uses ranging from antipsychotic to antidepressant, anticancer, and antiviral applications. The modification of the substitution pattern on the piperazine nucleus can significantly affect the medicinal potential of these molecules, underscoring the flexibility and broad potential of the piperazine scaffold in drug discovery (Rathi, Syed, Shin, & Patel, 2016).

Sulfur (SVI)-Containing Motifs in Drug Discovery

Sulfur-based moieties, particularly sulfonyl or sulfonamide analogues, exhibit a wide range of pharmacological properties. Over 150 FDA-approved sulfur-based drugs are currently available, treating various diseases with significant therapeutic power. The development of new, less toxic, and highly active sulfonamide-containing analogues remains a hot research topic, demonstrating the critical role of sulfur-based compounds in medicinal chemistry (Zhao, Rakesh, Ravidar, Fang, & Qin, 2018).

Piper Species in Traditional Medicine and Pharmacology

Piper species are known for their rich content of essential oils and secondary metabolites with biological effects on human health. These plants have been used in traditional medicine to treat diseases such as skin, liver, and stomach ailments. The phytochemicals from Piper species, including piperine from Piper nigrum, have demonstrated strong antioxidant activity and potential therapeutic and preventive effects against chronic disorders (Salehi et al., 2019).

Properties

IUPAC Name

1-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S/c1-17-10-12-19(13-11-17)24(22,23)16-20(18-8-4-2-5-9-18)21-14-6-3-7-15-21/h2,4-5,8-13,20H,3,6-7,14-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUSBQSUJNVPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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